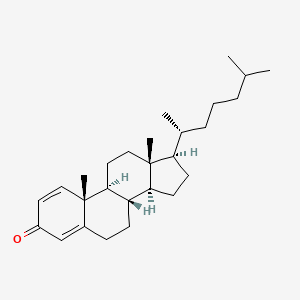

Cholesta-1,4-dien-3-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

566-91-6 |

|---|---|

Formule moléculaire |

C27H42O |

Poids moléculaire |

382.6 g/mol |

Nom IUPAC |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,15,17-19,22-25H,6-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 |

Clé InChI |

AARSTNLEOKIRTL-GYKMGIIDSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Synonymes |

cholesta-1,4-dien-3-one |

Origine du produit |

United States |

Synthetic and Biosynthetic Pathways of Cholesta 1,4 Dien 3 One

Chemical Synthesis Methodologies

The generation of cholesta-1,4-dien-3-one in a laboratory setting primarily relies on the chemical modification of more readily available steroid precursors.

Oxidation of Precursor Steroidal Compounds

Chemical synthesis of this compound can be achieved through the oxidation of cholesterol or related steroidal compounds. ontosight.ai For instance, the starting material cholesta-1,4,6-trien-3-one (B1218645) can be prepared by oxidizing cholesterol with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). google.com This highlights a common strategy in steroid chemistry where selective oxidation and dehydrogenation reactions are employed to introduce the desired functional groups and unsaturation.

Enzymatic Synthesis and Biotransformation

Nature has evolved sophisticated enzymatic machinery to produce this compound, primarily within microorganisms as part of cholesterol metabolism. This biotransformation is a key step in both aerobic and anaerobic degradation pathways. nih.govnih.gov

The initial step in many microbial pathways is the conversion of cholesterol to cholest-4-en-3-one. asm.orgijarbs.comnih.gov This intermediate is then further oxidized to create the C1-C2 double bond, yielding this compound. nih.govnih.gov

Role of Cholesterol Dehydrogenase/Isomerase (e.g., AcmA)

In the anaerobic degradation of cholesterol by bacteria such as Sterolibacterium denitrificans, the first step is catalyzed by a bifunctional enzyme known as cholesterol dehydrogenase/isomerase, designated AcmA (anoxic cholesterol metabolism enzyme A). nih.govasm.orgmdpi.com This enzyme carries out two sequential reactions:

Oxidation: It oxidizes the 3β-hydroxyl group of cholesterol to a ketone group, forming cholest-5-en-3-one. nih.gov

Isomerization: It then catalyzes the shift of the double bond from the C5-C6 position to the C4-C5 position. nih.gov

The final product of the AcmA-catalyzed reaction is cholest-4-en-3-one, the direct precursor for the next step in the pathway. asm.orgnih.gov

Role of Cholest-4-en-3-one-Δ1-Dehydrogenase (e.g., AcmB)

The formation of this compound is accomplished by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, also known as AcmB in S. denitrificans. nih.govasm.orgnih.gov This flavoprotein introduces a double bond between the C1 and C2 atoms of cholest-4-en-3-one through a dehydrogenation reaction. nih.govnih.gov

The recombinant AcmB enzyme has been shown to be effective under anoxic conditions and can utilize various artificial electron acceptors. nih.govnih.gov While its substrate specificity constant is highest for cholest-4-en-3-one, it can also oxidize other steroids like progesterone (B1679170) and testosterone. nih.govrug.nl This enzyme is a member of the 3-ketosteroid-Δ1-dehydrogenase (KSTD) family, which is crucial for the degradation of the steroid A and B rings in many microbes. nih.govchemrxiv.org

Microbial Conversion Pathways

A wide array of microorganisms possess the capability to transform cholesterol, with many producing this compound as an intermediate. tandfonline.com This ability is not confined to a specific group but is found across various genera of actinomycetes and bacteria. tandfonline.comjmb.or.kroup.com

| Microorganism | Key Pathway/Enzyme(s) | Metabolic Condition | Reference |

|---|---|---|---|

| Sterolibacterium denitrificans | AcmA (Cholesterol Dehydrogenase/Isomerase), AcmB (Cholest-4-en-3-one-Δ1-Dehydrogenase) | Anoxic (Denitrifying) | nih.govnih.govasm.org |

| Rhodococcus jostii RHA1 | 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Oxic | nih.govnih.gov |

| Streptomyces spp. | Cholesterol-oxidizing enzymes | Oxic | tandfonline.com |

| Saccharopolyspora hirsuta | Identified as a cholesterol degradation intermediate | Oxic | researchgate.net |

| Various Actinobacteria (e.g., Mycobacterium, Gordonia) | 9(10)-seco-steroid pathway | Oxic | researchgate.netmdpi.com |

Anoxic versus Oxic Metabolic Routes in Microorganisms

Bacteria have evolved distinct strategies for cholesterol degradation depending on the presence or absence of oxygen. researchgate.net

Oxic Pathway: In aerobic bacteria like Rhodococcus and Mycobacterium, the degradation typically follows the "9(10)-seco-steroid" pathway. researchgate.net This process involves oxygenase enzymes that use molecular oxygen to cleave the steroid rings. nih.govplos.org The formation of this compound is an early step before the oxygen-dependent ring opening. researchgate.net

Anoxic Pathway: In the absence of oxygen, denitrifying bacteria like Sterolibacterium denitrificans utilize a different route, often referred to as the 2,3-seco pathway. plos.orgasm.org This pathway begins with the AcmA and AcmB enzymes to form this compound. nih.govnih.gov Subsequent steps involve the novel, oxygen-independent hydroxylation of the steroid side chain, using water as the oxygen donor. nih.govnih.gov

Interestingly, the facultative anaerobe S. denitrificans appears to use its anoxic pathway for cholesterol metabolism even when grown under oxic conditions, demonstrating significant metabolic flexibility. nih.govasm.orgnih.govplos.org This suggests the enzymes of the anoxic route, such as AcmA and AcmB, are not inhibited by oxygen. nih.gov

| Feature | Oxic Degradation Pathway | Anoxic Degradation Pathway | Reference |

|---|---|---|---|

| Oxygen Requirement | Requires molecular oxygen (O₂) | Does not require oxygen; often occurs under denitrifying conditions | nih.govresearchgate.net |

| Key Enzymes for Ring Cleavage | Oxygenases | Hydratases/other non-oxygenase enzymes | nih.govplos.org |

| Initial Intermediate Formation | Cholesterol → Cholest-4-en-3-one → this compound | Cholesterol → Cholest-4-en-3-one → this compound | nih.govresearchgate.net |

| Side-Chain Hydroxylation | Typically involves cytochrome P450 monooxygenases | Involves oxygen-independent hydroxylation (e.g., at C25) using water | nih.govd-nb.info |

| Example Organisms | Rhodococcus spp., Mycobacterium spp. | Sterolibacterium denitrificans, Steroidobacter denitrificans | nih.govnih.gov |

Derivatization Strategies for Research Probes

The chemical scaffold of this compound offers several avenues for derivatization to generate research probes. These probes are instrumental in studying biological processes, identifying protein targets, and elucidating mechanisms of action. Strategies primarily focus on introducing reporter groups, such as fluorescent tags or affinity labels, and reactive functionalities for cross-linking studies.

Modification of the Steroid Nucleus and Side Chain

The inherent structure of this compound allows for modifications at various positions. Naturally occurring derivatives, such as those isolated from the soft coral Nephthea sp., demonstrate that the steroid core can be functionalized with hydroxyl and acetoxy groups at positions like C-12, C-18, C-20, and C-22. These hydroxylated derivatives provide convenient handles for further synthetic modifications.

For instance, a free hydroxyl group can be esterified or etherified to attach a variety of functional moieties. This can include the introduction of:

Fluorescent Probes: By reacting a hydroxylated this compound derivative with a fluorescent dye containing a reactive group (e.g., a carboxylic acid, isocyanate, or sulfonyl chloride), a fluorescently labeled probe can be synthesized. While direct examples for this compound are not abundant in the literature, the synthesis of fluorescent 4,6,8(14)-trien-3-one steroids via enol ethers suggests that the A-ring of dienone steroids can be a target for creating fluorescent probes. nih.gov These probes are valuable for visualizing the subcellular localization and trafficking of the steroid.

Affinity Probes (Biotinylation): Biotin (B1667282), a vitamin with high affinity for avidin (B1170675) and streptavidin, can be conjugated to the steroid. This is typically achieved by reacting a hydroxylated or aminated derivative of this compound with an activated biotin derivative, such as biotin-NHS ester or biotin-isothiocyanate. nih.gov Biotinylated probes are powerful tools for affinity purification of target proteins, allowing for their isolation and subsequent identification by techniques like mass spectrometry.

Cross-linking Probes: To identify direct binding partners, photo-activatable cross-linking groups (e.g., phenyl azides, benzophenones) can be incorporated. korambiotech.com These groups are inert until activated by UV light, at which point they form a covalent bond with nearby molecules. The cross-linker can be attached to the steroid scaffold via a linker arm connected to a hydroxyl or other functional group.

"Click Chemistry" for Modular Probe Synthesis

A versatile and highly efficient method for creating research probes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction forms a stable triazole linkage between two molecules, one bearing an azide (B81097) group and the other an alkyne group.

To utilize this strategy for this compound, a derivative containing either an azide or an alkyne "handle" needs to be synthesized. For example, a hydroxylated derivative could be reacted with a compound containing a terminal alkyne and a reactive group (e.g., a carboxylic acid) to form an alkynyl-ester. This alkynylated steroid can then be "clicked" with a variety of azide-containing reporter molecules, such as fluorescent dyes, biotin, or even small molecules for targeted delivery. The modular nature of click chemistry allows for the rapid generation of a diverse library of probes from a single steroid precursor. researchgate.netnih.gov

The table below summarizes the types of probes and the corresponding derivatization strategies that can be applied to this compound.

| Probe Type | Derivatization Strategy | Reporter/Functional Group | Research Application |

| Fluorescent Probe | Esterification/Etherification of a hydroxylated derivative | Fluorescent dye (e.g., fluorescein, rhodamine) | Cellular imaging, localization studies |

| Affinity Probe | Biotinylation of a functionalized derivative | Biotin | Protein pull-down assays, target identification |

| Cross-linking Probe | Attachment of a photo-reactive group | Phenyl azide, Benzophenone (B1666685) | Identification of direct binding partners |

| Modular Probes | Introduction of an alkyne or azide handle followed by Click Chemistry | Various azide or alkyne-modified reporters | Rapid synthesis of diverse probes for multiple applications |

These derivatization strategies transform the core structure of this compound into powerful chemical tools for exploring its biological functions and interactions within a cellular context.

Molecular and Cellular Mechanisms of Action

Interaction with Nuclear Receptors

Research into the direct interaction of Cholesta-1,4-dien-3-one with specific nuclear receptors is an emerging field. As an oxysterol, its potential to influence lipid metabolism through these pathways is of significant interest.

Modulation of Liver X Receptors (LXRs)

While it is broadly suggested that certain oxysterols can influence the activity of Liver X Receptors (LXRs), which are critical regulators of cholesterol and lipid metabolism, specific studies detailing the direct binding or modulation (agonist or antagonist activity) of LXRs by this compound are not available in the current body of research.

Impact on Gene Expression Profiles

This compound is a known intermediate in the microbial degradation of cholesterol. nih.govmdpi.com Its formation during this process is linked to changes in gene expression. In actinobacteria, the degradation of cholesterol is regulated by transcriptional repressors like KstR and KstR2. mdpi.com The appearance of this compound and other intermediates can trigger the induction of gene clusters responsible for the steroid catabolic pathway. For example, in Saccharopolyspora hirsuta, the presence of cholesterol leads to the formation of this compound and a subsequent significant increase in the expression of genes such as kstD3, ipdF, and fadE30 over time. mdpi.com Similarly, studies in Nocardioides simplex identify this compound as a key intermediate, confirming that the 1-dehydrogenation step is integral to the cholesterol oxidation pathway in these organisms. nih.gov However, specific transcriptome analyses detailing the direct effects of externally applied this compound on gene expression profiles in mammalian or other cell models are not detailed in the available literature.

Enzymatic Interactions and Inhibition Studies

The role of this compound in enzymatic reactions is primarily characterized by its position as a product in steroid metabolism, rather than as an inhibitor of the specific enzymes listed below.

Inhibition of Specific Enzymes (e.g., BACE1, 5α-reductase analogs)

Based on available scientific literature, there are no studies that have evaluated or demonstrated the inhibitory activity of this compound against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) or 5α-reductase analogs.

Substrate Specificity and Competitive Inhibition by Related Steroids

This compound is the direct product of the enzymatic reaction catalyzed by cholest-4-en-3-one-Δ1-dehydrogenase (AcmB). nih.gov This enzyme facilitates the introduction of a double bond between the C-1 and C-2 positions of the steroid A-ring, converting the substrate cholest-4-en-3-one into this compound. nih.gov This reaction is a key step in both anoxic and oxic cholesterol metabolism by certain bacteria, such as Sterolibacterium denitrificans. nih.gov

The enzyme AcmB exhibits a degree of substrate promiscuity, being able to oxidize other steroids that possess a 3-keto group. However, it is competitively inhibited by specific steroid structures.

| Compound | Interaction Type | Notes | Reference |

|---|---|---|---|

| Cholest-4-en-3-one | Substrate | The primary substrate, converted to this compound. | nih.gov |

| Progesterone (B1679170) | Substrate | Oxidized by AcmB with the highest catalytic efficiency. | nih.gov |

| Androst-4-en-3,17-dione | Substrate | Serves as a substrate for AcmB. | nih.gov |

| Testosterone | Substrate | Serves as a substrate for AcmB. | nih.gov |

| 19-Nortestosterone | Substrate | Serves as a substrate for AcmB. | nih.gov |

| Corticosterone | Competitive Inhibitor | Exhibits a Ki value of 28 ± 10 μM. | nih.gov |

| Estrone | Competitive Inhibitor | Exhibits a Ki value of 68 ± 18 μM. | nih.gov |

| Cortisone | No Inhibitory Effect | Despite structural similarity to corticosterone, it does not inhibit the enzyme. | nih.gov |

| Cholesterol | Not a Substrate | The absence of a 3-keto group prevents it from being a substrate. | nih.gov |

Cellular Effects in In Vitro Models

Direct studies on the cellular effects of pure this compound are limited. However, research on various hydroxylated and acetoxylated derivatives isolated from marine soft corals of the genus Nephthea provides insights into the potential bioactivity of this structural class. These derivatives have demonstrated cytotoxic effects against several human cancer cell lines.

Specifically, a range of these derivatives exhibited cytotoxic activity against HeLa (human cervical cancer) cells, with IC₅₀ values between 7.51 and 18.72 μg/mL. nih.govresearchgate.net Further studies on other derivatives have shown cytotoxic effects against MCF-7 (human breast cancer) and Bel-7402 (human liver cancer) cell lines. nih.gov Additionally, a linear tetrapeptide isolated from a Nephthea species, which contains derivatives of this compound, was reported to have weak cytotoxic activity against A549 (human lung carcinoma) and HepG2 (human liver carcinoma) cell lines. ekb.eg

| Derivative Class | Cell Line | Effect | IC₅₀ Range (μg/mL) | Reference |

|---|---|---|---|---|

| Acetoxy- and Hydroxy- derivatives | HeLa | Cytotoxic | 7.51 - 18.72 | nih.govresearchgate.net |

| Polyhydroxy- derivatives | MCF-7, Bel-7402, HeLa | Cytotoxic | Not specified | nih.gov |

| Linear tetrapeptide containing derivatives | A549 | Weakly Cytotoxic | Not specified | ekb.eg |

| HepG2 | Weakly Cytotoxic | Not specified | ekb.eg |

It is important to note that these findings pertain to derivatives and not to the unmodified parent compound, this compound.

Cytotoxic Activities in Specific Cell Lines

This compound and its derivatives have demonstrated cytotoxic effects across a range of cancer cell lines. The cytotoxic potential often varies depending on the specific substitutions on the steroid core.

Derivatives of this compound isolated from the soft coral Nephthea sp. have shown noteworthy activity. For instance, a series of these compounds exhibited cytotoxicity against HeLa (human cervical cancer) cells, with IC50 values ranging from 7.51 ± 0.22 to 18.72 ± 0.78 μg/mL. researchgate.netekb.eg Another derivative, 12β,16β,20-trihydroxythis compound 16-acetate, isolated from the coral Sinularia sp., was particularly potent against MCF-7 (human breast adenocarcinoma) cells with an IC50 value of 3.82 μg/mL (8.1 µM). mdpi.com This same compound also showed cytotoxic effects against Bel-7402 (human hepatoma) and HeLa cell lines. mdpi.com

Further studies on derivatives from Nephthea erecta revealed cytotoxicity against K562 (human chronic myelogenous leukemia), Molt-4 (human acute lymphoblastic leukemia), Sup-T1 (human T-cell lymphoblastic lymphoma), and U937 (human histiocytic lymphoma) cell lines, with IC50 values between 6.5 and 14.0 μM. researchgate.net Another study identified a derivative that exhibited moderate cytotoxicity against Eca9706 (human esophageal cancer) and HeLa cell lines with IC50 values of 20.8 and 30.6 μM, respectively. researchgate.net However, some derivatives displayed weak cytotoxicity against A549 (human lung carcinoma) and HepG2 (human liver cancer) cell lines. researchgate.net

The structural features of these molecules play a significant role in their cytotoxic activity. Research suggests that the presence of a free hydroxyl group at specific positions, such as C-12 or C-22, can be important for enhancing cytotoxicity against HeLa cells. researchgate.net Additionally, a ketone functionality at C-3 and a higher degree of oxidation on ring A have been associated with increased bioactivity. nih.gov

Table 1: Cytotoxic Activities of this compound Derivatives in Various Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | IC50 Value | Source |

| HeLa | Human Cervical Cancer | Derivatives from Nephthea sp. | 7.51 ± 0.22 to 18.72 ± 0.78 μg/mL | researchgate.netekb.eg |

| MCF-7 | Human Breast Adenocarcinoma | 12β,16β,20-trihydroxythis compound 16-acetate from Sinularia sp. | 3.82 μg/mL (8.1 µM) | mdpi.com |

| Bel-7402 | Human Hepatoma | 12β,16β,20-trihydroxythis compound 16-acetate from Sinularia sp. | Not specified | mdpi.com |

| HeLa | Human Cervical Cancer | 12β,16β,20-trihydroxythis compound 16-acetate from Sinularia sp. | Not specified | mdpi.com |

| K562 | Human Chronic Myelogenous Leukemia | Derivatives from Nephthea erecta | 6.5-14.0 μM | researchgate.net |

| Molt-4 | Human Acute Lymphoblastic Leukemia | Derivatives from Nephthea erecta | 6.5-14.0 μM | researchgate.net |

| Sup-T1 | Human T-cell Lymphoblastic Lymphoma | Derivatives from Nephthea erecta | 6.5-14.0 μM | researchgate.net |

| U937 | Human Histiocytic Lymphoma | Derivatives from Nephthea erecta | 6.5-14.0 μM | researchgate.net |

| Eca9706 | Human Esophageal Cancer | Derivative from Nephthea sp. | 20.8 μM | researchgate.net |

| HeLa | Human Cervical Cancer | Derivative from Nephthea sp. | 30.6 μM | researchgate.net |

| A549 | Human Lung Carcinoma | Derivative from Nephthea sp. | Weak cytotoxicity | researchgate.net |

| HepG2 | Human Liver Cancer | Derivative from Nephthea sp. | Weak cytotoxicity | researchgate.net |

Influence on General Cellular Functions and Metabolism

This compound is a steroidal compound that can influence various cellular functions and metabolic pathways. ontosight.aiontosight.ai As a derivative of cholesterol, it is involved in lipid metabolism and can modulate the activity of nuclear receptors. ontosight.ai

One of the key mechanisms of action is its interaction with Liver X Receptors (LXRs), which are crucial regulators of cholesterol and lipid metabolism. ontosight.ai By influencing LXRs, this compound can affect the expression of genes involved in cholesterol efflux. ontosight.ai This interaction makes it a molecule of interest in understanding the regulation of lipid homeostasis.

In the context of bacterial metabolism, this compound is an intermediate in the anoxic metabolism of cholesterol. The enzyme cholest-4-en-3-one-Δ1-dehydrogenase, found in bacteria like Sterolibacterium denitrificans, catalyzes the conversion of cholest-4-en-3-one to this compound. nih.govnih.govresearchgate.net This enzymatic reaction is a key step in the microbial degradation of steroids.

The structure of this compound, with its steroid nucleus and specific functional groups, allows it to interact with various biological molecules, potentially influencing cell signaling pathways. ontosight.ai Its structural similarity to steroid hormones suggests it may have broader effects on cellular processes beyond lipid metabolism. ontosight.ai

Role in Biological Metabolism and Biochemical Pathways

Intermediary Role in Cholesterol Catabolism

The microbial degradation of cholesterol is an essential biogeochemical process, and cholesta-1,4-dien-3-one is a central molecule in this pathway. Various microorganisms employ a series of enzymatic reactions to break down cholesterol, with this compound appearing as a key intermediate. asm.orgtandfonline.com

In the initial phase of cholesterol catabolism by bacteria such as Sterolibacterium denitrificans, cholesterol is first converted to cholest-4-en-3-one. asm.orgresearchgate.net This reaction is catalyzed by the enzyme cholesterol dehydrogenase/isomerase. asm.orgresearchgate.net Subsequently, a crucial dehydrogenation step occurs at the C-1 and C-2 positions of cholest-4-en-3-one, resulting in the formation of this compound. asm.orgresearchgate.netnih.gov This reaction is catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, a flavoprotein. researchgate.netnih.govnih.gov The introduction of this second double bond in the A-ring of the steroid nucleus is a common strategy in both aerobic and anaerobic cholesterol degradation pathways, preparing the steroid core for subsequent ring cleavage. asm.orgomicsonline.org

Table 1: Key Enzymes and Reactions in the Early Stages of Cholesterol Catabolism

| Starting Substrate | Enzyme | Product | Organism Example |

| Cholesterol | Cholesterol Dehydrogenase/Isomerase | Cholest-4-en-3-one | Sterolibacterium denitrificans |

| Cholest-4-en-3-one | Cholest-4-en-3-one-Δ1-dehydrogenase | This compound | Sterolibacterium denitrificans |

Data derived from multiple studies on microbial cholesterol metabolism. asm.orgresearchgate.netnih.govnih.gov

The degradation of the cholesterol side chain is a complex process that can happen concurrently with or after the initial modifications to the steroid core. researchgate.net In organisms like Mycobacterium tuberculosis, the breakdown of the side chain involves a series of β-oxidation reactions. nih.govosti.govnih.gov This process is initiated by cytochrome P450 enzymes that hydroxylate the side chain. researchgate.net Subsequent enzymatic steps, including hydration and dehydrogenation, shorten the aliphatic side chain. nih.govosti.govnih.gov The resulting intermediates, which possess a modified side chain, can then enter the pathway for steroid ring degradation, which includes the formation of this compound analogs. researchgate.netsemanticscholar.org For instance, 3-oxo-cholesta-1,4-dien-26-oic acid has been identified as an intermediate in some bacteria, indicating that the A-ring modification to a 1,4-diene structure can occur on a molecule that has already undergone side-chain oxidation. researchgate.netsemanticscholar.org

Occurrence and Biogenesis in Biological Systems (e.g., Microorganisms, Marine Organisms)

This compound and its precursor, cholest-4-en-3-one, are not exclusively confined to bacterial metabolic pathways and have been identified in a variety of natural environments.

Microorganisms : A wide range of bacteria, including species from the genera Rhodococcus, Mycobacterium, and Streptomyces, are known to produce this compound during the degradation of cholesterol and other sterols. tandfonline.comnih.govnih.gov These microorganisms are crucial for the turnover of steroidal compounds in terrestrial and aquatic ecosystems.

Marine Organisms : Cholest-4-en-3-one, the direct precursor to this compound, has been reported in various marine organisms, including the plant Salvia officinalis and certain species of Streptomyces. nih.gov Its presence suggests the potential for subsequent conversion to this compound within these organisms or their associated microbial communities. The occurrence of such compounds in marine life may be a result of endogenous synthesis, dietary intake, or the metabolic activity of symbiotic microorganisms.

Precursor Role in Endogenous Steroid Hormone Synthesis (Research Context)

In the context of biotechnological research, this compound is a significant intermediate. The microbial degradation of sterols like cholesterol is harnessed for the industrial production of valuable steroid hormones. nih.gov In this process, the breakdown of the cholesterol side chain, while leaving the steroid nucleus intact, leads to the formation of androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.gov this compound is a transient intermediate in the pathway that ultimately yields these important precursors for the synthesis of various therapeutic steroids. nih.gov The enzymatic machinery from these microorganisms, particularly the 3-ketosteroid-Δ1-dehydrogenases that produce the 1,4-diene structure, are of significant interest for their application in steroid transformations. mdpi.com

Structure Activity Relationship Sar Studies and Analogs

Characterization of Novel Cholesta-1,4-dien-3-one Derivatives

The discovery and characterization of new this compound derivatives, both from natural reservoirs and through targeted synthesis, provide essential tools for probing biological systems and for developing new therapeutic agents.

Marine organisms, particularly soft corals, have proven to be a rich source of novel this compound derivatives. These natural products often feature unique oxygenation patterns and other structural modifications.

Researchers have isolated a variety of these steroids from different marine species. For instance, a study on the soft coral Nephthea sp. led to the isolation of five new cytotoxic this compound derivatives. nih.govresearchgate.net Their structures, which included various acetoxy and hydroxy substitutions on the steroid nucleus and side chain, were elucidated using spectroscopic methods like 1D and 2D NMR and high-resolution mass spectrometry (HRMS). nih.gov Similarly, two novel C26 steroids based on the this compound framework, featuring a rare 12β-oxygen function, were discovered in the soft coral Gersemia rubiformis. researchgate.net

The coral Sinularia sp. has also yielded new polyhydroxysteroids, such as 12β,16β,20-trihydroxythis compound 16-acetate. mdpi.com Beyond corals, this compound itself was identified for the first time from a marine source in the "living fossil" crinoid Gymnocrinus richeri. ird.fr Microbial sources have also been identified; for example, cholesta-1,4-dien-26-ol-3-one has been found as a component of esters produced by certain Mycobacterium species during fermentation. nih.gov

Table 1: Selected this compound Derivatives from Marine Sources

| Compound Name | Natural Source | Key Structural Features | Reference |

|---|---|---|---|

| (12β, 22R)-12-acetoxy-22-hydroxy-cholesta-1,4-dien-3-one | Soft coral Nephthea sp. | Acetoxy group at C-12, Hydroxy group at C-22 | nih.gov |

| (12β, 22R)-12-hydroxy-22-acetoxy-cholesta-1, 4-dien-3-one | Soft coral Nephthea sp. | Hydroxy group at C-12, Acetoxy group at C-22 | nih.gov |

| 12β-hydroxy-24-norcholesta-1,4,22-trien-3-one | Soft coral Gersemia rubiformis | 12β-hydroxy group, C26 steroid | researchgate.net |

| 12β,16β,20-trihydroxythis compound 16-acetate | Coral Sinularia sp. | Polyhydroxylated, 16-acetate | mdpi.com |

The synthesis of this compound and its analogs is crucial for creating research probes and for providing larger quantities of compounds that are scarce in nature. These synthetic routes often start from readily available steroidal materials like bile acids or cholesterol. ontosight.aipsu.edu

One established synthetic pathway involves the dehydrogenation of cholest-4-en-3-one, an intermediate in the microbial metabolism of cholesterol. nih.govasm.org This reaction, catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, specifically introduces the double bond between carbons 1 and 2 to form the characteristic 1,4-diene system. nih.govresearchgate.net

Furthermore, synthetic strategies have been developed to produce analogs with hydroxylated side chains. For example, lithocholic acid has been used as a starting material to generate a variety of cholesta-1,4-dien-3-ones with hydroxyl groups at positions C-24 or C-25. psu.edu These hydroxylated analogs are particularly important as they can serve as intermediates in the synthesis of vitamin D3 metabolites and their synthetic counterparts. psu.edu The availability of these synthetic compounds allows for detailed investigation into their biological roles, such as their potential to modulate nuclear receptors involved in lipid metabolism. ontosight.ai

Influence of Structural Modifications on Biological Activities

The biological profile of this compound derivatives is highly dependent on their specific structural characteristics, including the position and orientation of double bonds and hydroxyl groups.

The introduction, removal, or repositioning of double bonds and hydroxyl groups can significantly alter the biological activity of this compound analogs. Minor changes in the structure of steroids can profoundly impact their biological effects. asm.org

Studies on polyhydroxysterols isolated from Sinularia sp. revealed that the presence of double bonds within the side chain led to a significant reduction in their cytotoxic activity. researchgate.net This suggests that a saturated side chain may be preferable for this particular biological endpoint. In the context of anaerobic cholesterol degradation by bacteria, the this compound core can be hydroxylated at the C-25 position of the side chain. d-nb.info This hydroxylation is a key step that can initiate further degradation of the side chain. nih.gov

The location of hydroxylation is a critical determinant of activity. Research has shown a preference for hydroxylation at the side chain (e.g., C-25) over the steroid rings. asm.org However, the presence of conjugated double bonds in the A-ring, as seen in this compound, can favor hydroxylation in the ring moiety, demonstrating the interplay between different structural features. asm.org The conversion of the less conjugated cholest-4-en-3-one to this compound through the enzymatic introduction of a C1-C2 double bond is a critical step in the metabolism of steroids and the generation of bioactive derivatives. nih.gov

Table 2: Impact of Structural Modifications on Activity

| Structural Modification | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Presence of side chain double bond | Polyhydroxysterols | Significantly reduced cytotoxic effect | researchgate.net |

| Hydroxylation at C-25 | This compound | Key step in initiating anaerobic side chain degradation | d-nb.info |

The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical factor governing its interaction with biological targets like enzymes and receptors. In this compound derivatives, the specific stereoconfiguration at chiral centers can have a profound impact on biological activity.

The importance of stereochemistry is evident in derivatives isolated from natural sources. For example, the absolute configuration at the C-22 position of (12β, 22R)-12-acetoxy-22-hydroxy-cholesta-1,4-dien-3-one, isolated from Nephthea sp., was determined to be the R configuration. nih.govresearchgate.net This specific stereoisomer was found to exhibit cytotoxic activity. nih.gov

Synthetic studies have also highlighted the significance of stereochemistry. Researchers have synthesized and performed crystal structure analysis on both the 24-(S) and 24-(R) epimers of hydroxythis compound. researchgate.net These analyses revealed that the two stereoisomers crystallize in different space groups, reflecting their distinct three-dimensional structures. researchgate.net Such differences in shape can lead to differential binding to biological targets and, consequently, variations in biological activity.

Advanced Analytical Methodologies in Cholesta 1,4 Dien 3 One Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural confirmation of Cholesta-1,4-dien-3-one, providing definitive information on its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to assign the chemical shifts of all hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals in the olefinic region, which differentiate it from its precursor, Cholest-4-en-3-one. Key diagnostic signals include a doublet for the proton at C-1, a doublet for the proton at C-2, and a singlet for the proton at C-4. These signals confirm the presence of the Δ¹,⁴-diene system. The remaining protons of the steroidal skeleton and the side chain appear in the aliphatic region, with chemical shifts and multiplicities consistent with the cholestane (B1235564) framework.

The ¹³C NMR spectrum provides complementary information, showing distinct chemical shifts for the carbon atoms of the conjugated system. The carbonyl carbon (C-3) typically resonates around 186 ppm. The olefinic carbons (C-1, C-2, C-4, and C-5) exhibit characteristic downfield shifts, providing conclusive evidence of the dienone structure. For comparison, the spectral data for the immediate precursor, Cholest-4-en-3-one, are often used to highlight the spectral changes upon the introduction of the C1-C2 double bond.

Table 1: Representative ¹³C NMR Chemical Shift Data for the A-Ring of Cholest-4-en-3-one (Precursor) Note: Data for this compound is not readily available in public spectral databases, so precursor data is provided for context. The introduction of the Δ¹ double bond in this compound would significantly shift the resonances of C-1, C-2, C-3, C-4, C-5, and C-10.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 35.8 |

| C-2 | 34.1 |

| C-3 | 199.6 |

| C-4 | 124.0 |

| C-5 | 171.8 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy and precision. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula. The monoisotopic mass of this compound (C₂₇H₄₂O) is 382.323566 Da.

In research involving microbial catabolism, Ultra-High-Performance Liquid Chromatography coupled to Atmospheric Pressure Chemical Ionization HRMS (UPLC-APCI-HRMS) has been used to identify this compound as a transformation product of cholesterol asm.org. Electrospray ionization (ESI) is also commonly used, where the molecule is typically observed as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. Tandem mass spectrometry (MS/MS) experiments on the parent ion can induce fragmentation, often involving a characteristic loss of a water molecule from the sterol core, which aids in structural confirmation.

Table 2: Predicted HRMS Adducts and Collision Cross Section (CCS) Values for this compound

| Adduct Ion | Calculated m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 383.33086 | 202.5 |

| [M+Na]⁺ | 405.31280 | 205.2 |

| [M+K]⁺ | 421.28674 | 198.7 |

| [M+NH₄]⁺ | 400.35740 | 222.8 |

| [M+H-H₂O]⁺ | 365.32084 | 195.2 |

Chromatographic Separation and Identification

Chromatographic techniques are essential for the isolation and quantification of this compound from complex mixtures, such as bacterial cultures or reaction media. The choice of method depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like steroids. Due to the high boiling point of this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the ketone into a more volatile trimethylsilyl (B98337) (TMS) enol ether.

The analysis is typically performed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The retention time of the derivatized compound is a key identifier. The mass spectrometer detector provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for confident identification by comparison with spectral libraries or authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for analyzing steroids without the need for derivatization biorxiv.org. It is particularly well-suited for complex biological samples asm.org. A common approach involves reverse-phase chromatography.

The separation is typically achieved on a C18 or C8 stationary phase with a mobile phase gradient consisting of solvents like methanol, acetonitrile, and water, often with additives like ammonium acetate (B1210297) or formic acid to promote ionization lipidmaps.org. In the mass spectrometer, this compound can be ionized using ESI or APCI. In positive ion mode, it is detected as protonated or other adduct ions. Tandem MS (MS/MS) analysis is used for selective and sensitive quantification through Multiple Reaction Monitoring (MRM), where a specific parent ion is selected and fragmented to produce a characteristic product ion. A common fragmentation for related sterols is the neutral loss of water (18 Da) from the protonated molecule lipidmaps.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a standard method for the quantification and purification of this compound. The conjugated α,β-unsaturated dienone chromophore in the A-ring of the molecule gives it a strong UV absorbance at a wavelength (λmax) around 245 nm, allowing for sensitive detection.

The separation is most commonly performed using a reversed-phase system. A typical setup would involve an octadecylsilyl (ODS, C18) column with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water mdpi.com. The retention time under specific conditions is used for identification and the peak area is used for quantification against a calibration curve prepared from a pure standard. This method is extensively used to monitor the progress of biotransformation reactions, such as the enzymatic Δ¹-dehydrogenation of Cholest-4-en-3-one mdpi.comnih.gov.

Enzymatic Assay Development and Application in this compound Research

The study of this compound, particularly its enzymatic synthesis from precursors like cholesterol or cholest-4-en-3-one, relies on robust analytical methodologies to monitor reaction kinetics and quantify product formation. Enzymatic assays provide a sensitive and specific means to achieve this, with spectrophotometric and chromatographic techniques being central to these investigations.

Spectrophotometric Detection Methods

Spectrophotometric methods are frequently employed for the quantitative analysis of enzymatic reactions that produce this compound. These assays are often indirect, relying on the measurement of a byproduct generated in a stoichiometric ratio to the product of interest.

A common strategy involves monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of cholesterol to cholest-4-en-3-one by cholesterol oxidase (COD). nih.govresearchgate.net This initial conversion is a prerequisite for the subsequent dehydrogenation to this compound. The H₂O₂ produced is then quantified using a secondary, coupled enzymatic reaction that results in a colored product. nih.gov This coupled reaction typically involves horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic substrate in the presence of H₂O₂. nih.govresearchgate.net

One widely used system employs 4-aminoantipyrine (B1666024) and phenol (B47542) as the chromogenic substrates. nih.govsemanticscholar.org In the presence of HRP and H₂O₂, these compounds react to form a quinone imine dye, which exhibits a distinct absorbance maximum at approximately 500 nm. nih.govresearchgate.net The increase in absorbance at this wavelength is directly proportional to the amount of H₂O₂ generated, and thus to the amount of cholesterol that has been oxidized. nih.gov This allows for a continuous, real-time monitoring of the enzymatic reaction rate. sigmaaldrich.com

The key components and conditions for this type of assay are summarized in the table below.

| Parameter | Description | Typical Value/Component | Source |

| Primary Enzyme | Catalyzes the initial oxidation step. | Cholesterol Oxidase (COD) | nih.gov |

| Substrate | The starting material for the enzymatic conversion. | Cholesterol | nih.govsigmaaldrich.com |

| Coupled Enzyme | Used to link H₂O₂ production to a detectable signal. | Horseradish Peroxidase (HRP) | nih.gov |

| Chromogenic Agents | React to form a colored product for detection. | 4-aminoantipyrine, Phenol | nih.govsemanticscholar.org |

| Detection Wavelength | The wavelength at which the absorbance of the final colored product is measured. | 500 nm | nih.govsemanticscholar.orgsigmaaldrich.com |

| pH | The optimal pH for the enzymatic reaction. | 7.5 | nih.govsigmaaldrich.com |

| Temperature | The temperature at which the assay is performed. | 25-37 °C | nih.govsigmaaldrich.com |

This spectrophotometric approach provides a sensitive and reproducible method for determining the activity of enzymes like cholesterol oxidase and for quantifying the conversion of cholesterol, the precursor step to this compound formation. nih.govsemanticscholar.org

Thin Layer Chromatography (TLC) for Product Monitoring

Thin Layer Chromatography (TLC) is a valuable and widely used technique for monitoring the progress of enzymatic biotransformations leading to this compound. researchgate.net Its simplicity, speed, and low cost make it an ideal method for the qualitative and semi-quantitative analysis of reaction mixtures, allowing researchers to track the consumption of the substrate and the formation of the desired product and any byproducts. researchgate.net

In the context of this compound production, TLC is used to separate the substrate (e.g., cholesterol or cholest-4-en-3-one) from the product based on their differential polarity and affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then placed in a developing chamber containing a specific solvent mixture. As the solvent moves up the plate by capillary action, the compounds in the mixture separate into distinct spots.

The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots from the reaction mixture with those of pure standards of the substrate and product, one can identify the components present. The relative intensity and size of the spots can also provide a semi-quantitative estimate of the concentration of each compound, thereby indicating the progress of the conversion.

Various solvent systems can be employed for the separation of steroids like this compound from its precursors. The choice of solvent depends on the specific polarity of the compounds to be separated.

| Stationary Phase | Mobile Phase (Solvent System) | Application | Source |

| Silica Gel | Chloroform, Acetone, and Petroleum Ether | Separation of androstane (B1237026) isomers, relevant to steroid analysis. | researchgate.net |

| Silica Gel | Ethyl Acetate–Petroleum Ether (gradient elution from 1:40 to 1:20, v/v) | Purification of cholest-4-en-3-one from a bioconversion reaction mixture. | nih.gov |

| HPTLC Plates | Methanol (two-step development) | Analysis of steroid molecules from Rhodococcus ruber biotransformation. | researchgate.net |

By using TLC, researchers can efficiently screen different reaction conditions, enzyme preparations, and mutant microorganisms to optimize the production of this compound. researchgate.net

Future Directions and Emerging Research Avenues

Untapped Biosynthetic Pathways and Enzymes

The currently understood biosynthetic route to cholesta-1,4-dien-3-one primarily involves the microbial degradation of cholesterol. In the denitrifying bacterium Sterolibacterium denitrificans, the formation of this compound is a key step in the anoxic metabolism of cholesterol. This transformation is catalyzed by the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, which introduces a double bond at the C-1 position of cholest-4-en-3-one. nih.govresearchgate.net This pathway is not unique to this species, as various other microorganisms, including those of the genera Streptomyces and Gordonia, have been identified as producers of this dienone. researchgate.net

However, the vast microbial diversity on Earth suggests that numerous untapped biosynthetic pathways and novel enzymes capable of synthesizing this compound may exist. Future research could focus on:

Screening diverse microbial habitats: Environments rich in sterols, such as animal guts, decaying organic matter, and marine sediments, are promising sources for isolating novel microorganisms with unique steroid-metabolizing capabilities. High-throughput screening methods could be employed to identify new bacterial and fungal strains that produce this compound, potentially through different enzymatic mechanisms.

Genome mining and enzyme characterization: Advances in genomics and bioinformatics allow for the identification of putative steroid-metabolizing enzyme genes within microbial genomes. These genes can be cloned and expressed in heterologous hosts to characterize the function of the encoded enzymes and potentially discover novel Δ1-dehydrogenases or other enzymes that can synthesize the dienone from various precursors.

Metabolic engineering: With a deeper understanding of the biosynthetic pathways, metabolic engineering strategies could be applied to enhance the production of this compound in microbial cell factories. This could involve overexpressing key enzymes, knocking out competing pathways, and optimizing fermentation conditions.

| Microorganism | Known Enzyme | Precursor Compound | Research Focus |

| Sterolibacterium denitrificans | Cholest-4-en-3-one-Δ1-dehydrogenase | Cholest-4-en-3-one | Anoxic cholesterol metabolism nih.govresearchgate.net |

| Streptomyces spp. | Not specified | Cholesterol | Microbial steroid transformation |

| Gordonia neofelifaecis | Not specified | Cholesterol | Biotransformation of sterols researchgate.net |

| Unexplored microbial sources | Potentially novel enzymes | Various sterols | Discovery of new biosynthetic pathways |

Advanced Mechanistic Elucidation of Biological Roles

The biological activities of this compound are not yet well-defined, but the functions of structurally related compounds provide compelling clues for future research. The dienone functional group is known to be reactive and can participate in various biological interactions. acs.orgnih.gov The precursor, cholest-4-en-3-one, has been shown to influence processes such as obesity, liver disease, and cell migration. mdpi.com Furthermore, dietary cholest-4-en-3-one has been found to alleviate hyperlipidemia and hepatic cholesterol accumulation in animal models. mdpi.com

Future research should aim to elucidate the specific molecular mechanisms through which this compound exerts its biological effects. Key areas of investigation include:

Interaction with nuclear receptors: Steroids often function by binding to nuclear receptors and modulating gene expression. Studies are needed to determine if this compound can interact with and activate or inhibit members of the steroid receptor family, which could have implications for its potential roles in inflammation, metabolism, and cell growth.

Enzyme inhibition studies: The dienone moiety may allow the compound to act as an inhibitor of various enzymes. Investigating its effects on key enzymes in steroid biosynthesis, signaling pathways, and other metabolic processes could reveal its mechanism of action.

Anti-inflammatory and anti-proliferative effects: Given the activities of other dienone compounds, exploring the potential of this compound to modulate inflammatory pathways and inhibit the growth of cancer cells is a promising avenue. acs.orgnih.gov Mechanistic studies could focus on its impact on signaling cascades such as PI3K/Akt, which is implicated in cell survival and proliferation. medchemexpress.com

| Potential Biological Role | Basis for Hypothesis | Research Approach |

| Modulation of lipid metabolism | Activity of precursor cholest-4-en-3-one mdpi.com | In vivo studies in metabolic disease models; analysis of gene expression related to lipid synthesis and transport. |

| Anti-inflammatory activity | General activity of dienone compounds acs.orgnih.gov | Cellular assays to measure inflammatory cytokine production; in vivo models of inflammation. |

| Anti-cancer activity | Cytotoxicity of other dienone compounds acs.orgnih.gov | Cell viability and apoptosis assays in cancer cell lines; investigation of effects on cell cycle and signaling pathways. |

| Nuclear receptor modulation | Steroid backbone structure | Ligand binding assays; reporter gene assays to measure receptor activation or inhibition. |

Development of this compound as Biochemical Probes for Molecular Biology Studies

While dienone compounds have been noted for their potential widespread reactivity, which can make them unsuitable as highly specific biological probes, the steroidal scaffold of this compound offers a unique framework that could be modified for such applications. acs.orgnih.gov The development of chemical probes is essential for studying complex biological processes like intracellular cholesterol trafficking and protein-lipid interactions.

Future efforts in this area could focus on the rational design and synthesis of this compound derivatives that can serve as powerful tools for molecular biology research. This could involve:

Incorporation of reporter tags: The this compound molecule could be chemically modified to include reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkable moieties. These tags would allow for the visualization of the molecule's subcellular localization, the identification of its binding partners, and the characterization of its dynamic interactions within the cell.

Synthesis of affinity-based probes: By attaching an affinity tag, such as biotin, to the this compound scaffold, researchers could perform pull-down experiments to isolate and identify proteins that specifically interact with the compound. This would provide valuable insights into its cellular targets.

Development of activity-based probes: If this compound is found to inhibit a specific enzyme, it could be developed into an activity-based probe. This would involve incorporating a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its specific labeling and identification in complex biological samples. The synthesis of diazirine alkyne probes of cholesterol has proven effective for studying its intracellular trafficking and protein interactions, providing a template for similar modifications to this compound.

| Probe Type | Modification Strategy | Application |

| Fluorescent Probe | Covalent attachment of a fluorophore | Live-cell imaging of subcellular localization and trafficking |

| Affinity Probe | Incorporation of a biotin tag | Identification of protein binding partners through pull-down assays and mass spectrometry |

| Photo-crosslinking Probe | Introduction of a diazirine or benzophenone (B1666685) group | Covalent trapping and identification of transient or weak protein interactions |

| Activity-Based Probe | Integration of a reactive "warhead" | Specific labeling and profiling of target enzyme activity |

Q & A

Q. What are the primary synthetic routes for producing cholesta-1,4-dien-3-one, and how is its purity validated?

this compound is synthesized via enzymatic or chemical reduction of precursors like cholesta-1,4,6-trien-3-one using superhydride (LiBHEt₃) . For characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm structural integrity. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 240–280 nm, as the conjugated dienone system absorbs strongly in this range .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is effective for detecting the compound in urine due to its high sensitivity for low-abundance steroids . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and resolution for tissue or microbial culture analyses .

Q. How does this compound function as an intermediate in cholesterol catabolism?

In Gordonia neofelifaecis, cholesterol oxidase converts cholesterol to cholest-4-en-3-one, which is dehydrogenated by 3-ketosteroid-1,2-dehydrogenase to form this compound. This step initiates side-chain degradation en route to androstenedione (AD) . Under anoxic conditions, Sterolibacterium denitrificans produces the compound via a novel pathway involving water-forming dehydrogenases .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthesis yields of this compound?

Conflicting data, such as variable tritium incorporation during catalytic reduction of this compound derivatives, may arise from differences in reaction conditions (e.g., solvent polarity, catalyst purity). Systematic replication studies with controlled variables (temperature, stoichiometry) and advanced isotopic labeling (e.g., ²H or ¹³C) can clarify mechanistic inconsistencies .

Q. What experimental strategies elucidate the cytotoxic mechanisms of this compound derivatives in marine organisms?

Cytotoxicity assays (e.g., MTT or apoptosis markers) paired with metabolomic profiling identify target pathways. For example, derivatives from Nephthea soft corals induce mitochondrial dysfunction by disrupting electron transport chain complexes. Co-crystallization studies with purified enzymes (e.g., cytochrome c oxidase) reveal binding interactions .

Q. How do microbial 3-ketosteroid dehydrogenases selectively catalyze the formation of this compound?

Enzyme kinetics studies using purified 3-ketosteroid-1,2-dehydrogenase (e.g., from Comamonas testosteroni) and substrate analogs (e.g., cholest-4-en-3-one vs. androstenedione) reveal regiospecificity. Site-directed mutagenesis of active-site residues (e.g., Tyr318, Asp123) disrupts catalysis, highlighting their role in substrate orientation .

Methodological Considerations

Q. What controls are essential when studying this compound in lipid-storage disease models?

- Negative controls: Use knockout cell lines (e.g., CRISPR-Cas9-mediated deletion of HSD3B7) to rule out off-target effects.

- Isotopic tracing: Incubate with ¹⁴C-labeled cholesterol to track incorporation into this compound pools.

- Microsomal assays: Validate bioconversion steps with liver microsomes from wild-type vs. disease-model rodents .

Q. How should researchers validate the detection of this compound in oxidized low-density lipoprotein (LDL)?

Combine LC-MS/MS with stable isotope dilution (SID) using deuterated internal standards (e.g., this compound-d₆). Confirm oxidative stress markers (e.g., 7-ketocholesterol) to correlate with compound accumulation .

Data Interpretation and Contradictions

Q. Why is this compound absent in some microbial cholesterol degradation studies?

Microbes like Pseudomonas spp. bypass this intermediate via alternative pathways (e.g., direct side-chain cleavage of cholest-4-en-3-one). Strain-specific genomic analysis (e.g., presence/absence of kshA genes) clarifies pathway divergence .

Q. How to reconcile conflicting reports on the compound’s role in bile acid synthesis?

In rats, this compound is a transient intermediate during 7α-hydroxycholesterol conversion to 5α-cholestanol. Discrepancies arise from interspecies differences (e.g., human vs. rodent hepatic enzyme expression) or sampling timepoints (early vs. late degradation phases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.